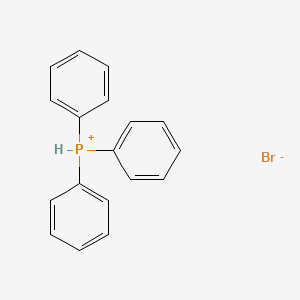
Triphenylphosphonium bromide
Cat. No. B8712068
M. Wt: 343.2 g/mol
InChI Key: CMSYDJVRTHCWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04346040
Procedure details


Anethole is synthesized starting from anisaldehyde in the presence of potassium carbonate and ethyle triphenyl phosphonium bromide in dioxane-1,4.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=O)=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].[Br-].[C:18]1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:19]=1>C1OCCOC1>[C:3]1([O:2][CH3:1])[CH:4]=[CH:5][C:6]([CH:9]=[CH:18][CH3:19])=[CH:7][CH:8]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1COCCO1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=CC)C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

